molecular formula C27H32N2O8 B14499550 Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- CAS No. 63904-94-9

Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)-

Cat. No.: B14499550
CAS No.: 63904-94-9
M. Wt: 512.6 g/mol
InChI Key: HLNLXXCWUOGYSY-BQKZNIKASA-N
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Description

Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in medicinal chemistry for their analgesic and antitussive effects. This particular compound is a derivative of morphinan, modified to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- typically involves multiple steps. The starting material is often a morphinan derivative, which undergoes esterification with nicotinic acid to form the nicotinate ester. This is followed by the formation of the tartrate salt through a reaction with tartaric acid. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with careful control of temperature, pressure, and reaction time to maximize efficiency. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.

    Substitution: This reaction can involve the replacement of functional groups on the morphinan skeleton.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties .

Scientific Research Applications

Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids to produce analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A naturally occurring opiate with potent analgesic properties.

    Codeine: A less potent opiate used primarily as an antitussive.

    Dextromethorphan: A synthetic morphinan used as a cough suppressant.

Uniqueness

Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is unique due to its specific ester and tartrate modifications, which enhance its pharmacokinetic properties and reduce side effects compared to other morphinan derivatives .

Properties

CAS No.

63904-94-9

Molecular Formula

C27H32N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate

InChI

InChI=1S/C23H26N2O2.C4H6O6/c1-25-12-10-23-9-3-2-6-19(23)21(25)13-16-7-8-18(14-20(16)23)27-22(26)17-5-4-11-24-15-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-8,11,14-15,19,21H,2-3,6,9-10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+,23+;1-,2-/m01/s1

InChI Key

HLNLXXCWUOGYSY-BQKZNIKASA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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